molecular formula C6H5BrClNO B591539 (2-Bromo-5-chloropyridin-3-yl)methanol CAS No. 1227585-65-0

(2-Bromo-5-chloropyridin-3-yl)methanol

Cat. No. B591539
M. Wt: 222.466
InChI Key: PCMSIEWNWZBDPO-UHFFFAOYSA-N
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Patent
US09174989B2

Procedure details

To a solution of 52 (5.0 g, 22.5 mmol) in 2-MeTHF (15 mL) was added 3,4-dihydro-2H-pyran (2.7 mL, 29.6 mmol) and concentrated sulfuric acid (125 mg) at room temperature. The solution was stirred for 10 min and was then cooled to −3° C. Isopropylmagnesium chloride lithium chloride solution (1.3 M, 30 ml, 39 mmol) was slowly added at −3 to 3° C. The resulting solution was stirred at −3° C. for 3 h until a HPLC showed the conversion was greater than 97%. DMF (5 ml) was added over 15 min below 5° C. The resulting solution was stirred for another 1 h at this temperature. The reaction mixture was quenched by addition of MTBE (50 mL), 15% aqueous citric acid (25 mL) and water (15 mL). The organic layer was separated and washed with 5% aqueous NaCl (50 mL) twice. The organic solution was concentrated under vacuum at 50° C. to give 53 as an oil (6.2 g, 68 wt %, 16.6 mmol, 74% yield). The crude product was used directly for the next step without further purification. The pure sample was isolated by flash chromatography on silica gel with 5% ethyl acetate in hexane as eluants. 1H NMR (CDCl3, 400 MHz): δ 10.13 (s, 1H), 8.65 (s, 1H), 8.20 (s, 1H), 5.25 (d, J=16.6 Hz, 1H), 5.01 (d, J=16.6 Hz, 1H), 4.80 (m, 1H), 3.88 (m, 1H), 3.58 (m, 1H), 1.7 (m, 6H); 13C NMR (CDCl3, 100 MHz): δ 194.20, 147.06, 146.32, 138.98, 136.41, 134.87, 99.04, 64.42, 62.72, 30.53, 25.30, 19.66.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Yield
74%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH2:8][OH:9])=[CH:6][C:5]([Cl:10])=[CH:4][N:3]=1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.[Cl-].[Li+].C([Mg]Cl)(C)C.CN([CH:27]=[O:28])C>CC1OCCC1.S(=O)(=O)(O)O>[Cl:10][C:5]1[CH:6]=[C:7]([CH2:8][O:9][CH:16]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)[C:2]([CH:27]=[O:28])=[N:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1CO)Cl
Name
Quantity
2.7 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CC1CCCO1
Name
Quantity
125 mg
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[Li+].C(C)(C)[Mg]Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-3 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −3° C. for 3 h until a HPLC
Duration
3 h
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for another 1 h at this temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of MTBE (50 mL), 15% aqueous citric acid (25 mL) and water (15 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 5% aqueous NaCl (50 mL) twice
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C=O)COC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.6 mmol
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.